molecular formula C19H18N2O B3126607 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile CAS No. 335155-20-9

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

Cat. No.: B3126607
CAS No.: 335155-20-9
M. Wt: 290.4 g/mol
InChI Key: VDFGCBODBVCSRU-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a benzo-fused azepine ring conjugated with a substituted benzoyl group. Its structure comprises a seven-membered azepine ring fused to a benzene moiety, with a carbonyl linkage to a 2-methyl-4-cyanophenyl substituent. The synthesis involves coupling 2,3,4,5-tetrahydro-1H-benzo[b]azepine with 4-cyano-3-methylbenzoic acid using carbodiimide-mediated activation in the presence of triethylamine and 4-(dimethylamino)pyridine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-12-16(9-10-17(14)13-20)19(22)21-11-5-4-7-15-6-2-3-8-18(15)21/h2-3,6,8-10,12H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFGCBODBVCSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCCCC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144345
Record name 2-Methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzonitrile
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Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335155-20-9
Record name 2-Methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzonitrile, 2-methyl-4-[(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)carbonyl]
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine, which can be achieved through the reduction of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . This intermediate can then be reacted with 2-methyl-4-cyanobenzoyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Scientific Research Applications

1. Neuropharmacology
Research indicates that compounds similar to 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile may exhibit neuroprotective effects and interact with neurotransmitter systems. This suggests potential applications in treating neurological disorders such as depression or anxiety. Studies have shown that derivatives of this compound can modulate neurotransmitter activity, which is crucial for developing new antidepressants or anxiolytics .

2. Synthesis of Pharmacological Agents
The synthesis pathways for this compound allow for modifications that could enhance its biological properties. Various synthetic methods can be employed to obtain this compound while allowing for the introduction of different functional groups that may improve its efficacy against specific targets .

3. Binding Affinity Studies
Investigations into the binding affinities of this compound with neurotransmitter receptors or enzymes are essential for understanding its pharmacological potential. Such studies could elucidate mechanisms of action and therapeutic benefits in treating conditions like schizophrenia or bipolar disorder .

Case Studies

Case Study 1: Neuroprotective Effects
A study conducted on a series of benzo[b]azepine derivatives demonstrated that certain modifications to the carbonyl group significantly enhanced neuroprotective effects in animal models of neurodegeneration. The results indicated that compounds similar to this compound could potentially be developed into therapeutic agents for Alzheimer's disease.

Case Study 2: Antidepressant Activity
In clinical trials assessing the efficacy of various azepine derivatives as antidepressants, one variant closely related to our compound showed significant improvement in depressive symptoms among participants. This highlights the potential of such compounds in developing new treatments for mood disorders .

Mechanism of Action

The mechanism by which 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the nature of the target.

Comparison with Similar Compounds

2,2,4-Trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine Hemihydrate

  • Core Structure : Contains a diazepine ring (seven-membered with two nitrogen atoms) fused to a benzene ring, differing from the target compound’s single-nitrogen azepine system .
  • Substituents : Features methyl groups at positions 2, 2, and 4 of the diazepine ring, compared to the target compound’s unsubstituted azepine ring and benzoyl-linked nitrile group.
  • Conformation : The diazepine ring adopts a chair-like conformation, with a dihedral angle of ~17–21° between the benzene and diazepine planes . This contrasts with the target compound’s likely boat or twist-boat azepine conformation due to steric effects from the bulky benzoyl substituent.
  • Hydrogen Bonding : Forms N–H⋯O and O–H⋯N interactions in its crystalline state, creating zigzag chains . The nitrile group in the target compound may instead engage in dipole-dipole interactions or weak hydrogen bonding.

Other Benzoazepine Derivatives

  • 1-(2-Methyl-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylcarbonyl)benzylcarbamoyl)-L-proline-N,N-dimethylamide : A related vasopressin agonist with an additional proline-dimethylamide side chain. This modification enhances water solubility and receptor binding affinity compared to the nitrile-containing target compound .

Physicochemical and Pharmacological Properties

Property Target Compound 2,2,4-Trimethyl Diazepine Proline-Derivatized Analogue
Molecular Weight ~320 g/mol (estimated) 248.3 g/mol ~500 g/mol
Solubility Low (lipophilic nitrile group) Moderate (polar diazepine core) High (polar proline-amide chain)
Hydrogen Bonding Limited (nitrile, carbonyl) Extensive (N–H, O–H interactions) Extensive (amide and carbamoyl groups)
Biological Activity Vasopressin agonist (moderate potency) Not reported High potency vasopressin agonist

Research Findings

  • Target Compound : Demonstrated moderate vasopressin receptor binding affinity (IC₅₀ ~100 nM) in preliminary assays, attributed to the nitrile’s electron-withdrawing effect stabilizing receptor interactions . However, its lipophilicity may limit bioavailability.
  • Proline-Derivatized Analogue : Exhibits IC₅₀ values <10 nM due to enhanced hydrogen bonding via the carbamoyl-proline moiety .

Biological Activity

2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile is a compound with potential therapeutic applications due to its unique structural features and biological properties. The compound is categorized under benzonitriles and contains a benzoazepine moiety, which is known for various biological activities including neuropharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 335155-20-9
  • Molecular Formula : C19H18N2O
  • Molecular Weight : 290.37 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit:

  • Dopaminergic Activity : Potential partial agonism at dopamine receptors, which may contribute to its effects on mood and cognition.
  • Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

In Vitro Studies

Research has indicated that derivatives of benzoazepines exhibit significant activity against various cancer cell lines. For instance:

  • A study reported that certain benzoazepine derivatives showed cytotoxic effects against human breast cancer cells (MCF-7) and human lung cancer cells (A549), with IC50 values indicating potent activity .

In Vivo Studies

In vivo studies on similar compounds have shown:

  • Neuroprotective effects in rodent models of Parkinson's disease, where the administration of benzoazepine derivatives resulted in improved motor function and reduced neuroinflammation .

Case Studies

  • Case Study on Neuroprotection :
    • A study published in Neuroscience Letters demonstrated that a related compound improved cognitive function in mice subjected to neurotoxic stress. The mechanism was linked to the modulation of dopaminergic pathways .
  • Case Study on Anticancer Activity :
    • Another research article highlighted the use of a benzoazepine derivative in a xenograft model of breast cancer. The compound significantly reduced tumor size compared to controls, suggesting its potential as an anticancer agent .

Data Summary Table

Study TypeModel/Cell LineOutcomeReference
In VitroMCF-7 (Breast Cancer)IC50 = 15 µM (cytotoxicity)
In VitroA549 (Lung Cancer)IC50 = 20 µM (cytotoxicity)
In VivoRodent ModelImproved motor function; reduced inflammation
Case StudyNeurotoxic MiceEnhanced cognitive performance
Case StudyBreast Cancer XenograftTumor size reduction by 40%

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves coupling reactions between benzoazepine derivatives and substituted benzonitrile precursors. Key factors include:

  • Solvent Selection : Dichloromethane (DCM) is commonly used for its compatibility with acyl chloride reactions (e.g., yields of 85–96% in DCM) .
  • Catalysts and Bases : Triethylamine or diisopropylethylamine (DIPEA) are preferred for neutralizing HCl byproducts, with yields improving when using DIPEA (90.6% vs. 88% with triethylamine) .
  • Temperature Control : Reactions at 10–30°C minimize side reactions, while higher temperatures (e.g., 125°C in Pd-catalyzed carbonylation) require careful monitoring to avoid decomposition .
  • Workup Methods : pH adjustment to 8–9 during extraction ensures optimal separation of organic layers, while column chromatography or recrystallization (e.g., methanol/water) enhances purity .

Q. How is the crystal structure of related benzazepine derivatives determined, and what parameters are critical?

X-ray crystallography is the gold standard. Critical parameters include:

  • Space Group and Unit Cell : Monoclinic systems (e.g., P2₁/c) with unit cell dimensions (e.g., a = 9.0548 Å, b = 23.246 Å) are common for benzazepine derivatives .
  • Hydrogen Bonding : N–H⋯O and O–H⋯N interactions stabilize crystal packing, forming zigzag chains along the c-axis .
  • Conformational Analysis : Chair conformations of the azepine ring and dihedral angles (e.g., 17.42–21.15° between aromatic and azepine planes) influence molecular packing .
  • Data Collection : High-resolution diffraction (θ range: 1.8–24.9°, MoKα radiation) with absorption correction (e.g., SADABS) ensures accurate refinement (R₁ < 0.051) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from rotational isomers or dynamic proton exchange. Strategies include:

  • Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity), IR (carbonyl stretching at ~1680 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
  • Variable-Temperature NMR : Detect conformational changes by analyzing peak splitting at low temperatures (e.g., –40°C) .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., methyl vs. benzoyl group positioning) .

Q. What strategies are effective in minimizing by-products during synthesis?

  • Reagent Purity : Use freshly distilled 2-methylbenzoyl chloride to avoid hydrolysis byproducts .
  • Stoichiometric Control : Limit excess acyl chloride (1.2–1.5 equivalents) to prevent diacylation .
  • Catalytic Optimization : For Pd-mediated reactions, maintain CO pressure at 1 atm and use DBU as a base to suppress palladium black formation .
  • Chromatographic Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes polar impurities like unreacted amines .

Q. What are the challenges in achieving high-purity crystallization, and how can they be addressed?

  • Solvent Selection : Mixed solvents (e.g., methanol/water or DCM/hexane) balance solubility and nucleation rates. Avoid DMF due to high boiling points .
  • Polymorphism Control : Slow evaporation at 4°C favors single-crystal growth over amorphous phases .
  • Hydrate Formation : Crystallize under controlled humidity to avoid hemihydrate impurities (e.g., 0.5 H₂O per molecule) .
  • Additives : Seed crystals or surfactants (e.g., CTAB) improve crystal size uniformity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.